molecular formula C21H21NO4S B11473427 8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate

8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate

Cat. No.: B11473427
M. Wt: 383.5 g/mol
InChI Key: KTLCCBNUTRMVBR-UHFFFAOYSA-N
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Description

1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE is a complex organic compound with the molecular formula C21H21NO4S. This compound features a unique bicyclic structure that includes a thiabicyclo[3.2.1]octane core, which is functionalized with benzamido and hydroxy groups. The presence of these functional groups and the bicyclic framework makes this compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the benzamido and hydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido and hydroxy groups play crucial roles in binding to these targets, while the thiabicyclo[3.2.1]octane core provides structural stability. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

(1-benzamido-8-hydroxy-6-thiabicyclo[3.2.1]octan-4-yl) benzoate

InChI

InChI=1S/C21H21NO4S/c23-18-17-16(26-20(25)15-9-5-2-6-10-15)11-12-21(18,13-27-17)22-19(24)14-7-3-1-4-8-14/h1-10,16-18,23H,11-13H2,(H,22,24)

InChI Key

KTLCCBNUTRMVBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CSC(C1OC(=O)C3=CC=CC=C3)C2O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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